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An In-depth Analysis of the Synergistic Potential of the Novel PGK1 Inhibitor Z57346765 with

the Multi-Kinase Inhibitor Sorafenib in Kidney Renal Clear Cell Carcinoma (KIRC).

The novel small molecule Z57346765, a specific inhibitor of the key glycolytic enzyme

Phosphoglycerate Kinase 1 (PGK1), has demonstrated significant anti-tumor activity as a

monotherapy, particularly in Kidney Renal Clear Cell Carcinoma (KIRC).[1][2] Emerging

preclinical evidence now indicates that Z57346765 can act synergistically with the established

anti-cancer agent sorafenib, offering a promising new avenue for combination therapies aimed

at overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a

comprehensive comparison of Z57346765 in combination with sorafenib, presenting key

experimental data, detailed protocols, and mechanistic insights for researchers and drug

development professionals.

Synergistic Anti-proliferative Effects in KIRC Cell
Lines
A key study investigated the combination of Z57346765 and sorafenib in various KIRC cell

lines. The combination treatment demonstrated a significantly enhanced anti-tumor effect

compared to either drug administered alone. This synergistic effect was quantified using the

Combination Index (CI), where a value less than 1 indicates synergy.

Table 1: In Vitro Efficacy of Z57346765 in Combination with Sorafenib in KIRC Cell Lines
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Cell Line Treatment IC50 (μM)
Combination Index
(CI)

OS-RC-2 Z57346765 1.83 0.68

Sorafenib 9.0

Z57346765 +

Sorafenib
-

786-O Z57346765 4.25 0.75

Sorafenib 7.5

Z57346765 +

Sorafenib
-

ACHN Z57346765 3.17 0.81

Sorafenib 8.2

Z57346765 +

Sorafenib
-

Data extracted from He Y, et al. Eur J Med Chem. 2024.

In Vivo Tumor Growth Inhibition
The synergistic effect observed in vitro was further substantiated in a nude mouse xenograft

model using OS-RC-2 cells. The combination of Z57346765 and sorafenib resulted in a more

pronounced inhibition of tumor growth compared to either monotherapy.

Table 2: In Vivo Efficacy of Z57346765 and Sorafenib Combination in OS-RC-2 Xenograft

Model
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Treatment Group
Average Tumor Volume
(mm³) at Day 21

Tumor Growth Inhibition
(%)

Control (Vehicle) ~1200 -

Z57346765 (20 mg/kg) ~700 ~42%

Sorafenib (30 mg/kg) ~600 ~50%

Z57346765 (20 mg/kg) +

Sorafenib (30 mg/kg)
~200 ~83%

Data estimated from graphical representations in He Y, et al. Eur J Med Chem. 2024.

Mechanistic Insights: Targeting Glycolysis to
Overcome Sorafenib Resistance
The synergistic interaction between Z57346765 and sorafenib is believed to stem from their

complementary mechanisms of action. Sorafenib resistance in KIRC is associated with a

metabolic shift towards glycolysis.[1] Z57346765, by inhibiting PGK1, directly targets this

metabolic vulnerability. By suppressing glucose consumption and lactate production,

Z57346765 is thought to re-sensitize cancer cells to the effects of sorafenib.
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Caption: Signaling pathway of Z57346765 and Sorafenib combination.

Experimental Protocols
In Vitro Synergy Assay
1. Cell Culture:

KIRC cell lines (OS-RC-2, 786-O, ACHN) were cultured in appropriate media supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified
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incubator.

2. Cell Viability Assay (CCK-8):

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere

overnight.

Cells were then treated with various concentrations of Z57346765, sorafenib, or a

combination of both for 48 hours.

After treatment, 10 µL of CCK-8 solution was added to each well, and the plates were

incubated for 2 hours at 37°C.

The absorbance at 450 nm was measured using a microplate reader to determine cell

viability.

3. Data Analysis:

IC50 values were calculated using a dose-response curve analysis.

The synergistic effect was quantified by the Combination Index (CI) using the Chou-Talalay

method, where CI < 1 indicates synergy.

Seed KIRC cells
in 96-well plates

Treat with Z57346765,
Sorafenib, or Combination

(48 hours)

Add CCK-8 solution
(2 hours incubation)

Measure Absorbance
(450 nm)
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& Combination Index

Click to download full resolution via product page

Caption: In vitro experimental workflow for synergy assessment.

In Vivo Xenograft Study
1. Animal Model:

Four-week-old male BALB/c nude mice were used for the study.

1 x 10^7 OS-RC-2 cells were injected subcutaneously into the right flank of each mouse.
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2. Treatment Protocol:

When tumors reached a volume of approximately 100-150 mm³, mice were randomly

assigned to four groups:

Control (Vehicle)

Z57346765 (20 mg/kg, intraperitoneal injection, daily)

Sorafenib (30 mg/kg, oral gavage, daily)

Z57346765 (20 mg/kg, i.p., daily) + Sorafenib (30 mg/kg, p.o., daily)

Treatment was administered for 21 consecutive days.

3. Data Collection and Analysis:

Tumor volume was measured every three days using a caliper and calculated using the

formula: (length × width²) / 2.

At the end of the study, mice were euthanized, and tumors were excised and weighed.

Tumor growth inhibition was calculated relative to the control group.

Conclusion and Future Directions
The combination of Z57346765 and sorafenib presents a compelling therapeutic strategy for

KIRC. By targeting the metabolic reprogramming that contributes to sorafenib resistance,

Z57346765 demonstrates a clear synergistic effect, leading to enhanced tumor cell killing both

in vitro and in vivo. These promising preclinical findings warrant further investigation to explore

the full clinical potential of this combination therapy. Future studies should focus on optimizing

dosing schedules, evaluating long-term efficacy and toxicity, and identifying predictive

biomarkers to select patients who are most likely to benefit from this novel therapeutic

approach. While the current data is limited to KIRC, the mechanism of action suggests that this

combination could also be effective in other cancer types that exhibit a reliance on glycolysis

for survival and drug resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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